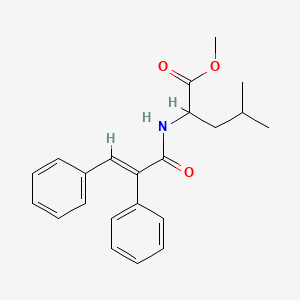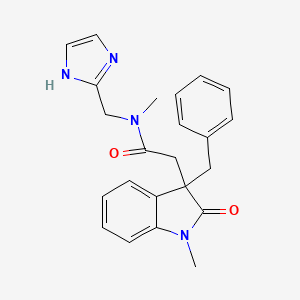
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, also known as DCPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPU is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mechanism of Action
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea selectively inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate various physiological processes.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has several advantages for lab experiments, including its selective inhibition of FAAH and its ability to increase endocannabinoid levels in the body. However, this compound has some limitations, including its low solubility in water and its potential off-target effects on other enzymes.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Investigation of the potential therapeutic applications of this compound in various medical conditions, including pain, inflammation, anxiety, and depression.
3. Development of more potent and selective FAAH inhibitors based on the structure of this compound.
4. Exploration of the potential off-target effects of this compound on other enzymes and physiological processes.
5. Investigation of the safety and tolerability of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound selectively inhibits the FAAH enzyme, which can increase the levels of endocannabinoids in the body and produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Future research on this compound can lead to the development of novel therapies for various medical conditions.
Synthesis Methods
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea can be synthesized through a multistep process that involves the reaction of 2-chlorobenzenamine with 1,1-diethyl-2-propyn-1-ol to form the intermediate 1-(2-chlorophenyl)-3-(1,1-diethyl-2-propyn-1-yloxy)propan-2-ol. This intermediate is then reacted with urea to form this compound.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(1,1-diethyl-2-propyn-1-yl)urea has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. FAAH inhibitors like this compound have been shown to increase the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQRWHOHXLZCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![3-[2-(isobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5364965.png)
![1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate](/img/structure/B5364972.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)